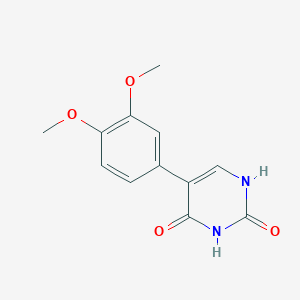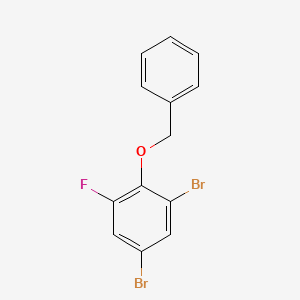
(4-Bromo-2,5-difluorophenyl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-2,5-difluorophenyl)(morpholino)methanone” is a chemical compound with the molecular formula C11H10BrF2NO2 . It has a molecular weight of 306.10 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a bromo-difluorophenyl group attached to a morpholino group via a methanone linkage . The InChI string of the compound isInChI=1S/C11H10BrF2NO2/c12-8-6-9 (13)7 (5-10 (8)14)11 (16)15-1-3-17-4-2-15/h5-6H,1-4H2 , and the canonical SMILES string is C1COCCN1C(=O)C2=CC(=C(C=C2F)Br)F . Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.10 g/mol . It has an XLogP3-AA value of 1.9, indicating its relative hydrophobicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 304.98630 g/mol . The topological polar surface area is 29.5 Ų , and it has 17 heavy atoms . The compound has a complexity of 287 .Wissenschaftliche Forschungsanwendungen
(4-Bromo-2,5-difluorophenyl)(morpholino)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds such as fluoroalkylated morpholines, which have potential applications in drug discovery. It has also been used in the synthesis of novel polymers and materials for use in biomedical and materials science applications. Furthermore, this compound has been used in the synthesis of fluorous organic compounds, which have potential applications in catalysis and drug delivery.
Wirkmechanismus
The mechanism of action of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone is not yet fully understood. However, it is believed to act as a nucleophilic reagent in organic synthesis, due to its halogenated phenyl group. This group is able to act as a leaving group in organic reactions, allowing this compound to be used as a reagent in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is believed that this compound may have some toxicity due to its halogenated phenyl group, which can act as a strong oxidizing agent. Therefore, this compound should be handled with caution and should not be ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Bromo-2,5-difluorophenyl)(morpholino)methanone has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and can be easily synthesized from commercially available starting materials. However, this compound also has some limitations. It is a potentially toxic compound and should be handled with caution. Furthermore, it is a relatively unstable compound and should be stored in a cool, dry place.
Zukünftige Richtungen
There are a number of potential future directions for the use of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone. One potential application is in the synthesis of novel polymers and materials for use in biomedical and materials science applications. Furthermore, this compound could be used in the synthesis of fluorous organic compounds for use in catalysis and drug delivery. Additionally, this compound could be used in the synthesis of novel compounds for use in drug discovery. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone is typically achieved via a three-step process. The first step is the preparation of 4-bromo-2,5-difluorobenzaldehyde, which is achieved by reacting 2,5-difluorobenzaldehyde with bromine in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step is the formation of 4-bromo-2,5-difluorophenyl morpholine, which is achieved by reacting 4-bromo-2,5-difluorobenzaldehyde with morpholine in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The third and final step is the formation of this compound, which is achieved by reacting 4-bromo-2,5-difluorophenyl morpholine with methanol in the presence of a base such as sodium hydroxide or potassium hydroxide.
Eigenschaften
IUPAC Name |
(4-bromo-2,5-difluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO2/c12-8-6-9(13)7(5-10(8)14)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOIEQSPWJFKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



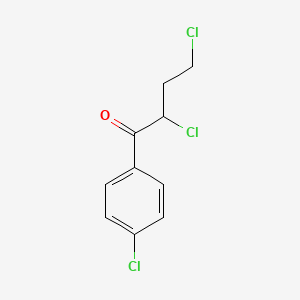
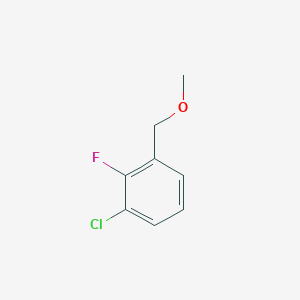
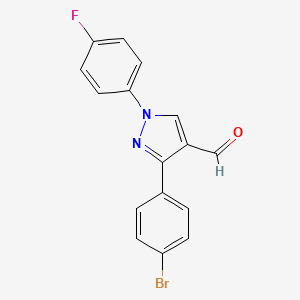
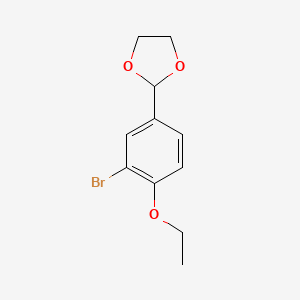
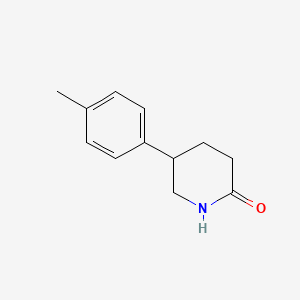
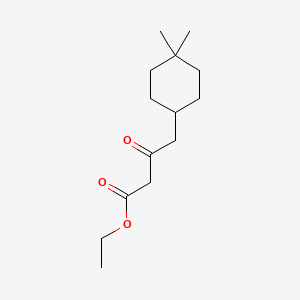

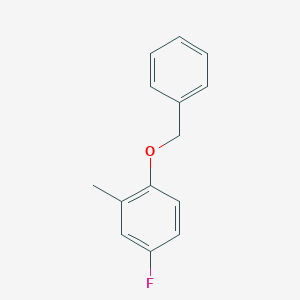
![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)
